molecular formula C63H122O9 B15389805 Peg-3 glyceryl triisostearate CAS No. 86846-21-1

Peg-3 glyceryl triisostearate

Cat. No.: B15389805
CAS No.: 86846-21-1
M. Wt: 1023.6 g/mol
InChI Key: DJXPNUIRGNRCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG-3 Glyceryl Triisostearate (CAS 86846-21-1) is a nonionic surfactant derived from natural plant oils, belonging to the class of PEG fatty acid glycerides. It is characterized by its molecular formula of C63H122O9 and a molecular weight of 1023.637 g/mol . This compound is scientifically valued for its exceptional emulsifying, dispersing, and stabilizing properties, making it a key ingredient in cutting-edge formulation research . Its primary research and industrial applications include serving as a surfactant and emulsifier in the development of oil-in-water (O/W) type emulsion compositions, where it contributes to the formation of stable, isotropic systems . It is particularly significant in the preparation of microemulsions and self-emulsifying drug delivery systems, which are widely investigated for cosmetic and pharmaceutical applications . In these systems, this compound can act as an oil phase component that enhances the solubility of poorly soluble active ingredients and facilitates spontaneous emulsion formation upon contact with aqueous media, leading to improved bioavailability . Furthermore, its molecules can function as permeation enhancers in transdermal preparations by penetrating the skin and modifying its permeability characteristics, thereby improving the delivery and therapeutic effect of active substances . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

86846-21-1

Molecular Formula

C63H122O9

Molecular Weight

1023.6 g/mol

IUPAC Name

2-[2,3-bis[2-(16-methylheptadecanoyloxy)ethoxy]propoxy]ethyl 16-methylheptadecanoate

InChI

InChI=1S/C63H122O9/c1-57(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-61(64)70-51-49-67-55-60(69-53-54-72-63(66)48-42-36-30-24-18-12-9-15-21-27-33-39-45-59(5)6)56-68-50-52-71-62(65)47-41-35-29-23-17-11-8-14-20-26-32-38-44-58(3)4/h57-60H,7-56H2,1-6H3

InChI Key

DJXPNUIRGNRCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCCOCC(COCCOC(=O)CCCCCCCCCCCCCCC(C)C)OCCOC(=O)CCCCCCCCCCCCCCC(C)C

Related CAS

86846-21-1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation of Peg 3 Glyceryl Triisostearate

General Esterification Pathways for Glycerides and Fatty Acids

Esterification is the foundational reaction for producing the glyceryl triisostearate core of the target molecule. This process involves the reaction of an alcohol with a carboxylic acid to form an ester and water. In this context, the alcohol is glycerol (B35011), and the carboxylic acid is isostearic acid.

The esterification of glycerol with fatty acids is a reversible condensation reaction that can yield mono-, di-, and triglycerides, depending on the reaction conditions and the stoichiometry of the reactants. nih.govacs.org The reaction is typically carried out at elevated temperatures, often between 160°C and 240°C, to drive the removal of water, which shifts the equilibrium towards the formation of the ester products. google.commdpi.com

The process can be catalyzed by various substances, including acids, bases, or enzymes. Acid catalysts are commonly employed in industrial synthesis. nih.gov For instance, tin(II) chloride has been used effectively to catalyze the esterification of glycerol. mdpi.com The molar ratio of the reactants is a critical parameter. To favor the production of a tri-substituted glyceride like glyceryl triisostearate, a molar ratio of at least 3:1 of fatty acid to glycerol is required. nih.gov The progress of the reaction can be monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid number falls below a specified value, indicating that the free fatty acid has been consumed. google.com

Table 1: Comparison of Selected Glycerol Esterification Methodologies

Catalyst System Reactants Key Conditions Primary Product(s) Reference
Lipase (Novozym 435) Glycerin & Stearic Acid 60°C, 8:1 Glycerin:Acid molar ratio α-monostearin researchgate.net
Tin (II) Chloride (SnCl₂) Glycerol & Linoleic Acid 160°C, 20% molar excess of glycerol Mono- and Di-acylglycerols mdpi.com
Zirconia-Silica Acid Glycerol & Oleic Acid 160°C, Equimolar ratio Glycerol Monooleate (GMO) nih.gov

Isostearic acid is a key raw material that imparts unique properties to the final PEG-3 Glyceryl Triisostearate molecule. Unlike stearic acid, which is a linear saturated fatty acid, isostearic acid is a branched-chain saturated fatty acid. klkoleo.com This branched structure prevents the molecules from packing tightly, which is why isostearic acid and its derivatives are typically liquid at room temperature, possessing a low cloud point. klkoleo.com

The incorporation of three isostearic acid moieties onto the glycerol backbone results in glyceryl triisostearate. This esterification follows the general principles outlined above. The use of isostearic acid provides the resulting tri-ester with excellent thermal and oxidative stability, superior to that of esters made from unsaturated fatty acids like oleic acid. klkoleo.com This stability is a direct result of its fully saturated, yet branched, molecular structure. klkoleo.com

Polyethylene (B3416737) Glycol (PEG) Modification through Ethoxylation/PEGylation Reactions

The "PEG-3" designation in this compound indicates that the glyceryl triisostearate molecule has been modified to contain an average of three repeating units of ethylene (B1197577) oxide. This modification is achieved through a process known as ethoxylation or PEGylation. wikipedia.org

Ethoxylation is a chemical reaction where ethylene oxide, a cyclic ether, is added to a substrate. wikipedia.org In the synthesis of this compound, the substrate is typically glyceryl triisostearate. However, the reaction mechanism can be complex. Depending on the catalytic system used, the ethylene oxide can react in a few different ways. One pathway involves the insertion of the ethylene oxide units into the ester linkages of the glyceryl triisostearate molecule. researchgate.netfrontiersin.org Another possibility is the reaction of ethylene oxide with any remaining free hydroxyl groups on the glycerol backbone, though the starting material is intended to be the tri-ester. cir-safety.org

The process is generally highly exothermic and requires careful temperature and pressure control to prevent runaway reactions. wikipedia.org The reaction is typically performed by bubbling ethylene oxide gas through the liquid glycerol ester at elevated temperatures (e.g., 180°C) and pressures. wikipedia.org The number "3" in PEG-3 represents an average, meaning the final product is a mixture of molecules with varying lengths of the polyethylene glycol chain, centered around three units. cir-safety.org

The choice of catalyst is crucial in an ethoxylation reaction as it influences the reaction rate, the distribution of PEG chain lengths (polydispersity), and the formation of by-products such as free polyethylene glycol. acs.orgresearchgate.net

Basic Catalysis : Alkaline catalysts such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are widely used in industrial ethoxylation. wikipedia.orgacs.org These catalysts are effective but tend to produce products with a broad molecular weight distribution and a higher concentration of unreacted starting material. acs.org The reaction proceeds via the formation of an alkoxide intermediate, which then attacks the ethylene oxide ring.

Acidic Catalysis : Acidic catalysts, such as calcium salts modified with mineral acids like sulfuric acid, can also be employed. researchgate.netfrontiersin.org With acidic catalysts, the reaction mechanism is different, potentially leading to the weakening of the ester's C-OR bond and the insertion of the oxyethylene group between the carbonyl carbon and the alkoxy oxygen. researchgate.netfrontiersin.org Acidic catalysts may, however, produce more by-products like polyethylene glycol (PEG) compared to basic catalysts. acs.org

Heterogeneous Catalysis : More advanced catalytic systems include composite metal oxides, such as those containing magnesium and aluminum. researchgate.netfrontiersin.org These heterogeneous catalysts can offer greater selectivity and result in ethoxylates with a narrower distribution of PEG chain lengths. researchgate.net They function through a dual mechanism that may involve chemisorption of the ester onto the catalyst surface, followed by the ethoxylation reaction. frontiersin.org

Table 2: Comparison of Catalytic Systems in Ethoxylation

Catalyst Type Example(s) Mechanism/Key Features Outcome Reference
Basic KOH, NaOH Forms alkoxide intermediate; highly exothermic. High reaction rate, broad molecular weight distribution. wikipedia.orgacs.org
Acidic Calcium salts modified with H₂SO₄ Weakens C-OR bond, allowing EO insertion. Can produce more PEG by-products. researchgate.netfrontiersin.org

| Heterogeneous | Al-Mg composite oxides | Dual function with chemisorption on catalyst surface. | Narrower ethylene oxide (EO) adduct distribution, higher selectivity. | researchgate.netfrontiersin.org |

Advanced Synthetic Routes and Novel Derivatization Strategies

While traditional ethoxylation produces a mixture of PEG chain lengths (polydispersity), advanced applications sometimes require highly pure, monodisperse PEG-lipid conjugates. google.com Novel synthetic strategies have been developed to achieve this level of precision.

One such advanced route involves the stepwise synthesis of the PEG chain on the glycerol backbone. google.com This method involves the repeated addition of short, protected PEG oligomers (e.g., with 1 to 6 subunits) to build the desired chain length, followed by esterification with the fatty acid. google.com This approach allows for the creation of highly monodisperse polymers with a precise number of PEG units, offering significant advantages in reproducibility and performance for specialized applications. google.com

Another sophisticated strategy involves the synthesis of pre-functionalized building blocks. For example, a PEG-lipid carboxylic acid can be synthesized first and then coupled to a peptide or other molecule using solid-phase synthesis techniques. nih.gov While more complex, these custom synthesis approaches provide access to unique molecules with tailored properties, such as specific chain lengths and functional groups, optimized for high-performance applications in fields like pharmaceuticals and nanotechnology. purepeg.comcreativepegworks.com

Transesterification-Epoxidation-Ring Opening Approaches for PEGylated Esters

One advanced synthetic route to creating complex polyol esters involves a multi-step process beginning with the modification of fatty acids. This approach can include the epoxidation of unsaturated fatty acid esters followed by a ring-opening reaction. google.comnih.gov

The general mechanism involves:

Epoxidation : The double bonds present in an unsaturated fatty acid ester, such as methyl oleate, are converted into epoxide rings (C-O-C). nih.gov This reaction is often confirmed by the disappearance of the double bond signal and the appearance of a new peak for the epoxide group in spectroscopic analysis. nih.gov

Ring Opening : The resulting epoxidized ester is then reacted with an alcohol or a polyol, like glycerol, to open the epoxy ring. google.com This reaction can be catalyzed by acids, such as a salt of tetrafluoroboric acid or a Lewis acid like BF₃·Et₂O. google.comnih.gov The oxygen atom of the epoxide is protonated by the catalyst, making it a good leaving group and facilitating the nucleophilic attack by the alcohol. nih.gov This results in the formation of a polyol, which can then be further reacted or esterified. google.com

This sequence allows for the introduction of hydroxyl groups onto the fatty acid chain, which can then be a site for further reactions, including esterification or PEGylation, to build the final complex ester structure. This method provides a pathway to create novel polyol architectures that can be used as intermediates in the synthesis of products like PEGylated glyceryl esters. google.com

Regioselectivity and Polymerization Control in PEGylation

The synthesis of this compound requires precise control over the esterification and PEGylation reactions to ensure the desired chemical structure. PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. nih.gov

Key challenges in the synthesis include:

Regioselectivity : Glycerol has three hydroxyl groups, and controlling which of these groups react with isostearic acid is crucial. For a "triisostearate," the goal is to esterify all three positions on the glycerol backbone.

Polymerization Control : The "PEG-3" designation indicates that the polyethylene glycol chain attached to the glycerol backbone has an average of three repeating ethylene oxide units. Controlling the length of the PEG chain is a critical aspect of the synthesis. Relatively small molecular weight PEGs are typically produced by reacting ethylene oxide with a starting molecule, such as an alcohol, in the presence of a catalyst. nih.gov

Achieving the target structure depends on several factors:

Stoichiometry : The molar ratios of the reactants—glycerol, isostearic acid, and the PEG-3 precursor—are carefully controlled to drive the reaction towards the desired tri-ester and to incorporate the correct PEG chain length.

Catalysis : The choice of catalyst can influence the reaction rate and selectivity. Acid catalysts are commonly used for esterification. scienceready.com.au

Reaction Conditions : Temperature and pressure are optimized to favor the formation of the desired product and minimize side reactions. Esterification reactions are often conducted under heat (e.g., 140–180°C) to increase the reaction rate. scienceready.com.au

The PEGylation process itself can lead to variability between batches due to spatial hindrance and differences in reaction rates, making precise control essential to meet product specifications. nih.gov

Purification and Isolation Techniques for Polymeric Ester Products

Following synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, catalysts, and by-products. A multi-step purification process is therefore essential to isolate the final product with high purity. lookchem.com

Neutralization, Filtration, and Distillation Procedures

The initial purification steps for polymeric esters typically involve neutralization, filtration, and distillation to remove the most common impurities. lookchem.comgoogle.com

Neutralization : If an acid catalyst like sulfuric acid is used, it must be neutralized. scienceready.com.au This is commonly achieved by washing the reaction mixture with a weak base, such as an aqueous solution of sodium carbonate or sodium hydroxide, which converts the acid into a salt. scienceready.com.aulookchem.com In the production of some polyols, the neutralization of an alkaline catalyst with an acid like sulfuric acid is a key first step in purification. researchgate.net

Filtration : After neutralization, any solid materials, such as the catalyst or salts formed during neutralization, are removed by filtration. google.comresearchgate.net For some processes, adsorbents may be used during the reaction and are also removed via filtration. google.com

Distillation : Distillation is a crucial step for removing volatile components. scienceready.com.au This can include removing excess reactants, such as monocarboxylic acids which often have a lower boiling point than the polyol ester product. google.com High-vacuum distillation is often employed to separate the final ester product, especially for high molecular weight esters that might decompose at higher temperatures. lookchem.comgoogle.com In some syntheses, a rotary film molecular distillation system is used to remove excess reactants at high temperatures and low pressures. nih.gov

Minimization of Reaction By-products and Impurities

A key goal of the purification process is the removal of by-products that can affect the quality and stability of the final product.

Common by-products and impurities include:

Unreacted Starting Materials : Unreacted carboxylic acids and alcohols are common impurities. lookchem.com Washing with an alkaline solution helps remove acidic materials, while subsequent distillation can remove residual alcohols. scienceready.com.aulookchem.com

Water : Water is a by-product of esterification reactions. scienceready.com.au Its removal is critical as it can drive the reverse reaction (hydrolysis). Methods to remove water during the reaction include azeotropic distillation. researchgate.net

Hydrolysis Products : The ester bonds in the final product can be susceptible to hydrolysis, especially under harsh pH conditions. The rate of ester hydrolysis is significantly accelerated in highly acidic or basic environments and is minimized around a neutral pH of 6.5. nih.gov Therefore, maintaining pH control during purification and storage is vital.

1,4-Dioxane : A potential by-product in the synthesis of ethoxylated compounds like PEGs is 1,4-dioxane. Its presence is carefully monitored and controlled in cosmetic ingredients.

Techniques like column chromatography can be used for further purification if simpler methods like distillation and extraction are insufficient to remove all impurities. researchgate.netquora.com

Data Tables

Table 1: Representative Physicochemical Properties of a PEG Glyceryl Triisostearate Product (Based on data for PEG-20 Glyceryl Triisostearate; specific values for PEG-3 may vary)

PropertyValueReference
Appearance Light yellow oily liquid finechemical.net
HLB Value ~8 finechemical.net
Acid Value < 15 finechemical.net
Saponification Value 80 - 100 finechemical.net
Function Emulsifier, Lubricant, Emollient finechemical.net

Molecular Architecture and Structural Characterization of Peg 3 Glyceryl Triisostearate

Chemical Constitution and Linkage Analysis

The fundamental structure of PEG-3 Glyceryl Triisostearate is built upon a glycerol (B35011) core, to which both polyethylene (B3416737) glycol (PEG) chains and isostearic acid chains are attached. kissedearth.com.auontosight.ai This arrangement of a central polyol, hydrophilic polymer chains, and bulky hydrophobic fatty acid moieties is key to its function as a surfactant and emollient. kissedearth.com.auontosight.aifirp-ula.org

Glycerol Core and Ester Linkages

At the heart of the molecule lies a glycerol backbone. kissedearth.com.auontosight.ai Glycerol is a simple polyol compound with three hydroxyl groups. In this compound, these hydroxyl groups serve as points of attachment for other chemical groups. The isostearic acid chains are connected to the glycerol core through ester linkages. kissedearth.com.auontosight.ai These ester bonds are formed by the reaction of the carboxylic acid group of isostearic acid with the hydroxyl groups of the glycerol and the terminal hydroxyl groups of the PEG chains.

Isostearic Acid Chains: Branching and Configuration

Isostearic acid is a branched-chain saturated fatty acid, typically with a methyl group at the 16th carbon position of a heptadecanoic acid chain. ontosight.aiatamanchemicals.com This branching distinguishes it from its linear isomer, stearic acid. corrosionpedia.com The branched structure of isostearic acid prevents the molecules from packing tightly together, which results in it being a liquid at room temperature, unlike the solid stearic acid. corrosionpedia.combluesun-chem.com This branching also contributes to the compound's stability against oxidation. cymitquimica.com The three isostearic acid chains ("triisostearate") are the primary lipophilic (oil-attracting) components of the molecule. firp-ula.org

Table 1: Chemical Identifiers and Properties of Isostearic Acid

PropertyValueSource
Chemical Formula C18H36O2 ontosight.aicorrosionpedia.com
Molecular Weight 284.48 g/mol corrosionpedia.com
Appearance Clear yellow liquid corrosionpedia.com
Key Structural Feature Methyl branch on the carbon chain atamanchemicals.combluesun-chem.com

Conformational Analysis and Molecular Dynamics Simulation

The three-dimensional shape and dynamic behavior of the this compound molecule are crucial to its function. Conformational analysis and molecular dynamics simulations are powerful tools used to understand these aspects at a molecular level. nih.govspringernature.com

Spatial Orientation of Hydrophilic and Lipophilic Segments

As an amphiphilic molecule, this compound possesses distinct hydrophilic (PEG and glycerol) and lipophilic (isostearic acid chains) regions. firp-ula.org At an interface, such as between oil and water, these segments will orient themselves to minimize unfavorable interactions. researchgate.netnih.gov The hydrophilic PEG chains will preferentially interact with the aqueous phase, while the lipophilic isostearic acid tails will extend into the oil phase. firp-ula.orgmdpi.com This molecular arrangement is fundamental to its role as a surfactant, enabling it to stabilize emulsions by reducing interfacial tension. kissedearth.com.aufirp-ula.org Molecular dynamics simulations can provide detailed insights into the preferred conformations and orientations of these segments at interfaces, revealing how the molecule organizes itself to bridge the gap between immiscible phases. nih.govresearchgate.net

Polydispersity and Oligomer Distribution in PEGylated Systems

Polydispersity serves as a measure of the heterogeneity of a polymer's molecular weight distribution. chempep.com It is quantitatively expressed by the Polydispersity Index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). chempep.com

Weight-Average Molecular Weight (Mw): This average is more sensitive to the presence of heavier molecules in the polymer mixture. chempep.com

Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample divided by the total number of molecules. chempep.com

In an ideal, perfectly uniform (monodisperse) polymer, every molecule would possess the identical molecular weight, yielding a PDI of 1.0. nih.govbroadpharm.com However, synthetic polymers, including the PEG component in this compound, are inherently polydisperse, with PDI values greater than 1.0. chempep.comnih.gov The designation "PEG-3" indicates an average of three repeating ethylene (B1197577) oxide units. chempep.com In reality, this signifies that the material comprises a distribution of oligomers, including those with 1, 2, 4, 5, or more ethylene oxide units, with the statistical average centered around three.

The specific distribution of these oligomers can substantially influence the physicochemical properties of the final compound, including its solubility, viscosity, and emulsifying performance. surfactant.top A lower PDI, indicating a narrower oligomer distribution, results in more consistent and predictable material properties. nih.gov

Detailed Research Findings

While the precise oligomer distribution for commercial this compound is typically proprietary, the fundamental principles of PEGylation provide a theoretical model. The distribution of oligomers in a PEGylated product generally follows a known statistical pattern, such as a Poisson distribution.

For a PEG-3 system, the oligomer distribution would be centered on the n=3 species. The relative abundance of other oligomers (e.g., n=1, 2, 4, 5) would diminish as the number of ethylene oxide units deviates from the average of three.

A hypothetical oligomer distribution for a representative PEG-3 system is presented below to illustrate the concept. The actual distribution in a given product can fluctuate based on the specific manufacturing process.

Number of Ethylene Oxide Units (n)Hypothetical Molar Fraction (%)
18
222
335
423
59
>53

The characterization of polydispersity and oligomer distribution is a critical aspect of quality control in the production of this compound. Advanced analytical techniques are employed to determine the molecular weight distribution and quantify the relative amounts of each oligomer. These methods include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and size-exclusion chromatography. waters.comnih.govcapes.gov.br Such analyses ensure batch-to-batch consistency and the reliable performance of the final product. nih.gov

Interfacial and Colloidal Science of Peg 3 Glyceryl Triisostearate

Surfactant and Emulsifier Mechanisms of Action

PEG-3 Glyceryl Triisostearate's efficacy as a surfactant and emulsifier stems from its amphiphilic nature. The molecule consists of a hydrophilic (water-loving) head, composed of the polyethylene (B3416737) glycol (PEG) and glycerol (B35011) moieties, and three lipophilic (oil-loving) tails, which are the isostearic acid chains. finechemical.netcosmileeurope.eu This dual characteristic allows it to mediate the interaction between immiscible phases like oil and water.

Reduction of Interfacial Tension at Immiscible Liquid Boundaries

When introduced into a system containing two immiscible liquids, such as oil and water, this compound spontaneously migrates to the boundary, or interface, between them. The hydrophilic heads orient themselves towards the aqueous phase, while the lipophilic isostearate tails extend into the oil phase. This alignment at the interface reduces the natural repulsion between the water and oil molecules, thereby lowering the interfacial tension. cosmileeurope.eu By decreasing the energy required to create new interfacial area, the surfactant facilitates the dispersion of one liquid into the other in the form of fine droplets, a critical first step in forming an emulsion.

Stabilization of Oil-in-Water and Water-in-Oil Emulsions

Beyond simply enabling the formation of an emulsion, this compound plays a crucial role in its long-term stability. kissedearth.com.au Once droplets of one phase (the dispersed or internal phase) are formed within the other (the continuous or external phase), the surfactant molecules form a protective film around each droplet. This steric barrier physically prevents the droplets from coalescing or flocculating, which would otherwise lead to phase separation. researchgate.net

The geometry of the surfactant molecule influences the type of emulsion it favors. Due to its relatively large, branched isostearic acid tails and a smaller hydrophilic portion (only 3 PEG units), this compound is generally an effective water-in-oil (W/O) emulsifier. It is used to create stable dispersions of water droplets within a continuous oil phase. However, its versatility allows it to be used in various emulsion types, including oil-in-water (O/W) systems, often in combination with other emulsifiers to achieve the desired texture and stability. kissedearth.com.augoogle.com

Micellization and Critical Micelle Concentration (CMC) Investigations

Like other surfactants, this compound can self-assemble into organized structures known as micelles when its concentration in a solvent surpasses a specific threshold.

Formation of Self-Assembled Structures in Aqueous and Non-Aqueous Media

In an aqueous medium, once the concentration of this compound reaches its critical micelle concentration (CMC), the molecules aggregate to form micelles. wikipedia.org In these structures, the lipophilic isostearic acid tails cluster together to form a core that is shielded from the water, while the hydrophilic PEG-glycerol heads form an outer shell, or corona, that interacts favorably with the surrounding water molecules. This process is energetically favorable as it minimizes the contact between the hydrophobic chains and water.

Conversely, in a non-aqueous, non-polar solvent (like an oil), the surfactant can form reverse micelles (or inverse micelles). In this case, the hydrophilic heads form the core, sequestering any trace amounts of water, while the lipophilic tails extend outwards into the continuous oil phase.

While the fundamental principles of micellization for non-ionic surfactants are well-established, specific experimental data determining the precise CMC value for this compound is not extensively documented in publicly available literature. The CMC is a crucial parameter, as it indicates the minimum concentration at which the surfactant begins to form these self-assembled structures, a point where properties like surface tension become relatively constant. wikipedia.org

Factors Influencing Micellar Morphology and Aggregation Behavior

The aggregation behavior and the resulting micellar morphology of this compound are influenced by several factors. Although specific studies on this particular molecule are limited, the behavior of similar PEG-ylated lipids provides insight into the governing principles. nih.gov

Concentration: Above the CMC, increasing the surfactant concentration generally leads to an increase in the number of micelles rather than their size. However, at very high concentrations, morphological transitions from spherical to cylindrical or other complex structures can occur.

Temperature: Temperature can affect the hydration of the PEG chains. For many non-ionic surfactants, an increase in temperature can decrease the hydrophilicity of the PEG group, potentially lowering the CMC and affecting micelle size and shape.

Solvent Properties: The presence of electrolytes or other solutes in the aqueous or non-aqueous phase can alter solvent-surfactant interactions, thereby influencing the CMC and aggregation behavior.

Molecular Structure: The length of the PEG chain and the nature of the fatty acid tails are inherent factors. The short PEG-3 chain and the branched, bulky isostearic acid tails of this molecule will significantly dictate the packing geometry and, consequently, the preferred curvature and morphology of the aggregates it forms.

Phase Behavior in Ternary and Quaternary Systems

The formulation of stable emulsions often involves understanding the phase behavior of multi-component systems. Ternary phase diagrams are used to map the behavior of a system with three components—typically oil, water, and a surfactant like this compound—at a constant temperature and pressure. jyoungpharm.orgperminc.com

These diagrams are triangular plots where each vertex represents a pure component (100%). perminc.com Any point within the triangle represents a specific composition of the three components. By preparing mixtures of varying compositions and observing their physical state (e.g., single-phase, two-phase emulsion, liquid crystalline), formulators can identify regions of stability. jyoungpharm.org For instance, a ternary diagram can reveal the range of compositions that result in a stable microemulsion, a clear and thermodynamically stable dispersion. jyoungpharm.org The addition of a fourth component, such as a co-surfactant or co-solvent, would necessitate a quaternary phase diagram, which is a more complex, three-dimensional tetrahedral representation.

Data Tables

Table 1: General Properties of this compound

Property Value / Description Reference
Chemical Category Non-ionic Surfactant, Polyether Ester saapedia.org
Appearance Liquid to solid, depending on exact purity and temperature. saapedia.org
Function Emulsifier, Surfactant, Emollient thegoodscentscompany.com
Solubility Generally insoluble in water; solubility in water increases with a higher number of ethylene (B1197577) oxide (EO) units. saapedia.orgsurfactant.top

| Stability | Stable under normal conditions; can hydrolyze under strong acidic or alkaline conditions. | saapedia.org |

Table 2: Components of a Hypothetical Ternary System

Component Role in the System Example
A (Apex 1) Aqueous Phase Water
B (Apex 2) Oil Phase Isopropyl Myristate
C (Apex 3) Surfactant This compound

| Point (x, y, z) | A specific mixture within the diagram | A composition of X% Water, Y% Oil, and Z% Surfactant |

Construction of Phase Diagrams for Emulsion and Microemulsion Regions

The formation of emulsions and microemulsions is a critical aspect of many chemical formulations, and understanding the phase behavior of surfactants like this compound is key to creating stable and effective products. Although direct phase diagrams for this compound were not available in the search results, studies on similar compounds like PEG-20 Glyceryl Triisostearate offer valuable insights.

Pseudo-ternary phase diagrams are instrumental in mapping the different phases—such as oil-in-water (o/w) microemulsions, water-in-oil (w/o) emulsions, gels, and transparent or translucent microemulsions—that form at various concentrations of oil, water, and a surfactant/co-surfactant mixture. ptfarm.planalis.com.my These diagrams are constructed by titrating a mixture of oil and surfactant with water and observing the resulting phases. analis.com.my The regions within the diagram delineate the compositions that lead to the formation of stable microemulsions, which are clear, thermodynamically stable, and isotropic liquid mixtures. ptfarm.plweebly.com For instance, research on PEG-20 Glyceryl Triisostearate demonstrated the construction of such diagrams to identify the microemulsion regions for systems containing caprylic/capric triglycerides as the oil phase. weebly.com The size of these microemulsion regions can be influenced by the ratio of surfactant to co-surfactant. weebly.com

Influence of Co-surfactants and Co-solvents on Phase Stability

The stability and formation of microemulsion regions are significantly influenced by the presence of co-surfactants and co-solvents. analis.com.myweebly.com Co-surfactants, which are typically short to medium chain alcohols, are incorporated into the interfacial film to modify its flexibility and allow for the formation of microemulsions over a wider range of compositions. researchgate.net

Studies on related systems highlight the importance of the surfactant-to-co-surfactant ratio (Km). analis.com.myweebly.com For example, in a system with PEG-20 glyceryl triisostearate as the surfactant and ethanol (B145695) as the co-surfactant, varying the Km ratio from 1:1 to 3:1 had a pronounced effect on the size of the microemulsion region. weebly.com The largest microemulsion region was observed at a Km of 2:1, indicating an optimal balance for stabilizing the oil-water interface. weebly.com

The choice of co-surfactant is also critical. Different co-surfactants, such as transcutol, polyethylene glycol 400 (PEG-400), and propylene (B89431) glycol, have been shown to affect the phase behavior of microemulsion systems. analis.com.my For instance, transcutol, a medium-chain length co-surfactant, was found to be highly effective in creating large and stable microemulsion regions when paired with the surfactant Brij 97. analis.com.my This is attributed to its ability to effectively lower interfacial tension. analis.com.my Conversely, propylene glycol, a short-chain co-surfactant, was observed to increase viscosity and promote gel formation. analis.com.my

The type of oil used in the formulation also plays a role in phase stability. analis.com.my Studies have shown that isopropyl myristate is a more suitable oil phase for forming microemulsions compared to oleic acid in certain systems. analis.com.my

Rheological Impact on Formulated Systems

Modulation of Viscosity and Flow Properties in Colloidal Dispersions

This compound, as a surfactant, can significantly influence the viscosity and flow properties of colloidal dispersions. While specific data on this compound is limited, the behavior of polyethylene glycol (PEG) solutions and gels provides a general understanding.

The viscosity of PEG-based systems is dependent on factors such as the molecular weight of the PEG, its concentration, and the temperature. researchgate.net In some cases, PEG gels exhibit Newtonian fluid behavior up to a certain shear rate, beyond which they can display abnormal rheological properties like instant flow cessation. researchgate.net This behavior is attributed to the partial breakdown and subsequent rapid restoration of the gel structure. researchgate.net

The addition of co-surfactants can also impact the rheology of a system. For example, propylene glycol has been noted to increase the viscosity of microemulsion systems, potentially leading to the formation of gels. analis.com.my

Contribution to Textural Attributes from a Material Science Perspective

From a material science perspective, this compound contributes significantly to the textural attributes of formulated products. Its primary functions as an emulsifier and skin-conditioning agent lead to desirable sensory characteristics. kissedearth.com.auulprospector.com

As an emulsifier, it ensures the uniform blending of oil and water-based ingredients, resulting in a stable and homogenous product with a smooth texture. kissedearth.com.auspecialchem.com This stability prevents phase separation and maintains the intended consistency of the formulation over time.

Solubilization Capacity within Various Media

Dissolution Enhancement of Hydrophobic Compounds

A key function of surfactants like this compound is to enhance the solubility and dissolution of hydrophobic (poorly water-soluble) compounds. researchgate.netresearchgate.net This is particularly important in pharmaceutical and cosmetic formulations where the efficacy of an active ingredient can be limited by its low solubility. researchgate.net

The formation of microemulsions is a primary mechanism through which this dissolution enhancement is achieved. cir-safety.org By encapsulating hydrophobic molecules within the oil phase of a microemulsion, their apparent solubility in the aqueous medium is increased. cir-safety.org This can lead to improved bioavailability of drugs. irispublishers.com

Studies on solid dispersions containing polyethylene glycols have demonstrated a significant improvement in the dissolution rate of poorly soluble drugs. irispublishers.comresearchgate.net For example, solid dispersions of eprosartan (B1671555) mesylate with PEG 3350 and PEG 6000 showed a remarkable increase in drug dissolution compared to the pure drug. irispublishers.com This enhancement is attributed to the transformation of the drug from a crystalline to a more soluble amorphous form. irispublishers.com The addition of a co-surfactant like Tween 80 can further enhance dissolution by improving the wettability of the formulation. irispublishers.com

The ability of PEG-8 caprylic/capric glycerides, a related compound, to increase the transdermal delivery of both lipophilic and hydrophilic drugs in microemulsion systems further highlights the role of these compounds in enhancing the solubility and transport of active ingredients. cir-safety.org

Mechanisms of Solubilizate Incorporation into Micellar Structures

The solubilization of poorly water-soluble substances within the micellar structures formed by surfactants is a cornerstone of various industrial and pharmaceutical applications. For nonionic surfactants like this compound, this phenomenon is driven by the amphiphilic nature of the surfactant molecules, which self-assemble in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The resulting micelles offer a variety of microenvironments that can host solubilizate molecules, effectively increasing their apparent solubility in the bulk aqueous phase. The precise mechanism and location of solubilizate incorporation are dictated by the physicochemical properties of both the surfactant and the solubilizate, primarily their polarity and molecular geometry.

The structure of a this compound micelle in an aqueous environment is characterized by a core composed of the lipophilic glyceryl triisostearate tails, surrounded by a more hydrophilic corona of the short polyethylene glycol (PEG) chains. This architecture provides distinct regions for the accommodation of different types of solubilizates.

Loci of Solubilization in this compound Micelles

Based on the principles of micellar solubilization, several potential locations for the incorporation of a solubilizate within a this compound micelle can be postulated:

The Micellar Core: This innermost region, formed by the hydrophobic isostearate chains, is the primary site for the solubilization of nonpolar, lipophilic molecules. The mechanism of incorporation is driven by the "like-dissolves-like" principle, where the hydrophobic solubilizate seeks to minimize its contact with the aqueous bulk phase by partitioning into the oily core of the micelle.

The Palisade Layer: This intermediate region is located between the hydrophobic core and the hydrophilic corona. It consists of the glyceryl backbone and the initial segments of the polyethylene glycol chains. This zone exhibits a polarity gradient, making it a suitable location for the solubilization of semi-polar or amphiphilic molecules. These solubilizates can orient themselves with their nonpolar parts embedded in the core and their polar moieties extending into the more hydrated palisade layer.

The Micellar Corona (Polyethylene Glycol Region): The hydrophilic shell of the micelle, composed of the three PEG chains, can also serve as a site for solubilization, particularly for more polar molecules. While less common for highly hydrophobic substances, the ether linkages of the PEG chains can interact with certain polar functional groups of the solubilizate.

The Micelle Surface: In some cases, polar molecules may be adsorbed onto the surface of the micelle through interactions with the outermost PEG segments and the surrounding water molecules.

Factors Influencing Solubilization in this compound Micelles

Several factors govern the extent and mechanism of solubilizate incorporation into this compound micelles:

Nature of the Solubilizate: The polarity, size, and shape of the solubilizate molecule are critical determinants. Highly nonpolar compounds will preferentially reside in the micellar core, while amphiphilic molecules will orient themselves at the core-corona interface.

Concentration of the Surfactant: The number of micelles available for solubilization increases with the concentration of this compound above its CMC. This generally leads to a proportional increase in the amount of solubilized material.

Temperature: Temperature can affect both the CMC of the surfactant and the solubility of the solubilizate in the different micellar microenvironments. For nonionic surfactants, an increase in temperature can lead to dehydration of the PEG chains, potentially altering the size, shape, and solubilization capacity of the micelles.

Presence of Additives: The addition of co-solvents or salts can influence the micellar properties and, consequently, the solubilization process.

Research Findings on Solubilization by PEGylated Glyceryl Esters

While specific research data on this compound is limited in publicly accessible literature, studies on related short-chain PEGylated glyceryl esters and other nonionic surfactants provide valuable insights into the expected behavior. Research has shown that the length of the PEG chain plays a crucial role in determining the solubilization capacity. Shorter PEG chains, as in this compound, result in a more compact and less hydrated corona compared to their longer-chain counterparts. This can influence the partitioning of solubilizates between the core and the corona.

For instance, a shorter PEG chain might lead to a larger relative core volume, potentially enhancing the solubilization of highly lipophilic compounds. Conversely, a less extensive corona may offer fewer interaction sites for polar solubilizates.

To illustrate the differential solubilization based on the locus within a micellar structure, the following hypothetical data table is presented, based on general principles of nonionic surfactant behavior. This table conceptualizes how the solubilization of different types of compounds might vary within the microenvironments of a this compound micelle.

Table 1: Hypothetical Solubilization Loci and Capacity for Model Compounds in this compound Micelles

Model CompoundPredominant Solubilization LocusExpected Relative Solubilization CapacityPrimary Driving Interaction
A nonpolar hydrocarbonMicellar CoreHighHydrophobic interactions
An aromatic compound with a polar groupPalisade LayerModerate to HighHydrophobic and dipole-dipole interactions
A moderately polar esterPalisade Layer/Corona InterfaceModerateDipole-dipole and hydrogen bonding
A small polar alcoholCorona/Micelle SurfaceLow to ModerateHydrogen bonding

This table is a conceptual representation and actual experimental data would be required for a precise quantitative analysis of the solubilization of specific compounds by this compound. The complex interplay of molecular forces dictates the precise behavior, and further empirical studies are needed to fully elucidate the solubilization mechanisms for this particular surfactant.

Analytical Chemistry for Structural Elucidation and Quantification of Peg 3 Glyceryl Triisostearate

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV, MS, Charged Aerosol Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated compounds like PEG-3 Glyceryl Triisostearate. thermofisher.comresearchgate.net Due to the compound's lack of a strong UV chromophore, conventional UV detection can be challenging, although it may be used to detect impurities or other components in a formulation. thermofisher.com To overcome this limitation, HPLC systems are often coupled with more universal detectors.

Charged Aerosol Detection (CAD) is particularly well-suited for quantifying PEGylated species as it does not rely on the analyte's optical properties. thermofisher.comthermofisher.com This detector provides a response that is proportional to the mass of the analyte, enabling the quantification of this compound and related substances.

Mass Spectrometry (MS) as an HPLC detector offers high selectivity and sensitivity, allowing for the identification and quantification of individual oligomers and potential impurities. researchgate.netnih.gov HPLC-MS methods can be developed to separate and identify different PEG chain lengths and esterification products. researchgate.net

A typical HPLC method for analyzing PEG esters might involve a reversed-phase column (like a C8 or C18) and a gradient elution using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net

Table 1: HPLC Parameters for Analysis of PEG Esters

Parameter Typical Conditions
Column Reversed-phase C8 or C18
Mobile Phase Gradient of aqueous buffer (e.g., phosphate-citrate) and organic solvent (e.g., methanol, acetonitrile) researchgate.net
Detection Charged Aerosol Detection (CAD), Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD) thermofisher.comthermofisher.comresearchgate.net
Flow Rate 0.5 - 1.5 mL/min

| Column Temperature | 30 - 50 °C |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Oligomer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers like this compound. ufl.educhromatographyonline.com This technique separates molecules based on their size in solution. ufl.edu Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the column packing material. ufl.edu

GPC is crucial for characterizing the distribution of polyethylene (B3416737) glycol (PEG) chain lengths attached to the glyceryl triisostearate backbone. chromatographyonline.com It allows for the calculation of key molecular weight averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), and the determination of the polymer's dispersity (Đ), which indicates the breadth of the molecular weight distribution. ufl.edugoogle.com The analysis is typically performed using a set of columns with different pore sizes to cover a broad molecular weight range and is calibrated with polymer standards of known molecular weight, such as polystyrene or polyethylene glycol. ufl.edugoogle.com

Table 2: GPC Parameters for Polyether Ester Analysis

Parameter Typical Conditions
Columns Set of Styragel or PLgel columns
Mobile Phase Tetrahydrofuran (THF) or other suitable organic solvent ufl.edugoogle.com
Detector Refractive Index (RI) detector ufl.edu
Flow Rate 1.0 mL/min google.com
Temperature Ambient or elevated for high molecular weight polymers chromatographyonline.com

| Calibration | Polystyrene or Polyethylene Glycol standards ufl.edu |

Spectroscopic Methods for Structural Confirmation and Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. orgchemboulder.comspectroscopyonline.com The IR spectrum will prominently feature a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. orgchemboulder.comquimicaorganica.orgorgchemboulder.com The presence of the polyether linkages from the PEG chain will be confirmed by strong C-O stretching vibrations, which usually appear as one or more broad bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.comquimicaorganica.org The long aliphatic chains of the isostearic acid moiety will give rise to characteristic C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Ester C=O Stretch 1735 - 1750 Strong, sharp peak orgchemboulder.comorgchemboulder.com
C-O Stretch (Ether & Ester) 1000 - 1300 Strong, broad bands spectroscopyonline.comquimicaorganica.org
C-H Stretch (Aliphatic) 2850 - 3000 Strong, sharp peaks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (implied for structural characterization of complex esters)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is invaluable for the detailed structural elucidation of complex esters like this compound. acs.orgresearchgate.net

¹H NMR provides information on the different proton environments within the molecule. Key signals would include:

Resonances for the protons on the glyceryl backbone.

Signals corresponding to the repeating ethylene (B1197577) oxide units of the PEG chain. researchgate.net

A complex set of signals for the aliphatic protons of the three isostearic acid chains. orgchemboulder.com Protons adjacent to the ester carbonyl group are typically shifted downfield to around 2.2-2.5 ppm, while protons on the carbon adjacent to the ester oxygen appear around 3.7-4.1 ppm. orgchemboulder.com

¹³C NMR offers complementary information on the carbon skeleton. researchgate.net Distinct signals would be observed for:

The carbonyl carbons of the ester groups, typically in the range of 170-180 ppm. researchgate.net

The carbons of the PEG chain.

The carbons of the glyceryl unit.

The numerous carbons of the isostearate chains. researchgate.net

By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecular structure of this compound can be constructed. acs.org

Mass Spectrometry for Molecular Mass and Degradation Product Identification

Mass spectrometry (MS) is a critical technique for determining the molecular mass of the individual oligomers within the this compound mixture and for identifying potential degradation products. researchgate.netresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for analyzing polymers and can provide detailed information about the distribution of PEG chain lengths and the end groups. researchgate.netbruker.com

Furthermore, MS is instrumental in studying the stability of PEGylated compounds. Oxidative degradation of the PEG chain can lead to the formation of various byproducts. researchgate.net LC-MS/MS methods can be developed to detect and quantify these degradation products, providing insights into the stability of the compound under different conditions. nih.govntnu.nonih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to elucidate the structures of these degradation products. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
Polyethylene Glycol (PEG)
Glyceryl Triisostearate
Polystyrene
Acetonitrile
Methanol
Tetrahydrofuran (THF)
Isostearic Acid

MALDI-TOF MS for Polymer End-Group Analysis and Oligomer Mapping

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the analysis of synthetic polymers like this compound. researchgate.netfrontiersin.org It provides detailed information on molecular weight, end-group structure, and the distribution of oligomers. researchgate.netfrontiersin.orgnih.gov

Polymer End-Group Analysis:

The precise identification of end-groups is critical in confirming the successful synthesis and purity of this compound. MALDI-TOF MS can distinguish between molecules with identical repeating units but different terminal functionalities. researchgate.net For instance, in the synthesis of PEGylated fatty acid esters, MALDI-TOF MS can detect the presence of unreacted polyethylene glycol or variations in the attached fatty acids. bruker.com The mass spectrum will show distinct peaks corresponding to the different end-group combinations, allowing for a qualitative and semi-quantitative assessment of the sample's composition. bruker.com The choice of matrix and cationizing agent is crucial for optimal ionization and detection. frontiersin.orgbath.ac.uknih.gov For polyethylene glycols and their derivatives, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used, often with the addition of a sodium or potassium salt as a cationizing agent to promote the formation of singly charged ions. bath.ac.uknih.govresearchgate.net

Oligomer Mapping:

This compound is not a single, discrete molecule but rather a mixture of oligomers with varying lengths of the polyethylene glycol chain. MALDI-TOF MS excels at mapping this distribution. nih.gov The resulting spectrum displays a series of peaks, each corresponding to a different oligomer, separated by the mass of the repeating monomer unit (44 Da for ethylene glycol). bath.ac.uk This allows for the determination of the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer. researchgate.net The ability of MALDI-TOF MS to provide data on individual oligomers offers a more detailed picture than methods that only provide average values. bruker.com

Below is a hypothetical data table illustrating the type of information that can be obtained from a MALDI-TOF MS analysis of a this compound sample.

ParameterDescriptionTypical Value
Matrix The substance that co-crystallizes with the analyte and absorbs the laser energy.α-Cyano-4-hydroxycinnamic acid (CHCA)
Cationizing Agent A salt added to promote the formation of ions.Sodium Trifluoroacetate (NaTFA)
Peak Spacing The mass difference between adjacent peaks in the oligomer distribution.44 Da (corresponding to the ethylene glycol monomer) bath.ac.uk
Major Oligomer Series The primary distribution of molecules detected.[Glyceryl Triisostearate + (OCH2CH2)n + Na]+
Minor Oligomer Series Secondary distributions indicating impurities or side products.[Glyceryl Diisostearate + (OCH2CH2)n + H]+, [Free PEG + Na]+
Number-Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.~1000 Da
Weight-Average Molecular Weight (Mw) An average that takes into account the molecular weight of each polymer chain.~1050 Da
Polydispersity Index (PDI) A measure of the broadness of the molecular weight distribution (Mw/Mn).1.05

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS²) for Structural Elucidation

Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS²) is an indispensable technique for the detailed structural elucidation of complex lipids like this compound. ESI is a soft ionization method that allows for the analysis of large, non-volatile molecules with minimal fragmentation. nih.gov

In the context of this compound, ESI-MS would typically generate protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or lithium [M+Li]+. nih.gov The resulting mass spectrum provides the molecular weight distribution of the oligomers.

Tandem mass spectrometry (MS²) takes this a step further by selecting a specific precursor ion from the initial ESI-MS scan and subjecting it to collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide a wealth of structural information. nih.gov For triacylglycerols and their derivatives, characteristic fragmentation patterns allow for the identification and positional assignment of the fatty acid substituents on the glycerol (B35011) backbone. nih.gov

Key fragmentation pathways for lithiated adducts of triacylglycerols include the loss of a fatty acid as a neutral molecule or as a lithium salt. nih.gov The relative abundances of these fragment ions can indicate the position of the fatty acid on the glycerol backbone. nih.gov For instance, the loss of a fatty acid from the sn-2 position often follows a distinct pathway, enabling its unambiguous identification. nih.gov

The fragmentation of the PEG chain would also occur, leading to a series of ions separated by 44 Da, confirming the presence and length of the polyethylene glycol moiety. The analysis of the fragment ions allows for the comprehensive structural confirmation of this compound, including the identity and location of the isostearic acid esters and the distribution of the PEG oligomers.

The following table summarizes the expected ions and structural information from an ESI-MS² analysis of a this compound oligomer.

Precursor Ion (m/z)Fragment Ion (m/z)Structural Information Deduced
[M + Li]+[M + Li - RCOOH]+Loss of an isostearic acid molecule, confirming its presence.
[M + Li]+[M + Li - RCOOLi]+Loss of a lithiated isostearic acid, also confirming its presence.
[M + Li]+[RCO]+Acylium ion of isostearic acid, confirming its identity.
[M + Li]+Series of ions separated by 44 DaFragmentation of the PEG chain, confirming its presence and oligomer length.
[M + Li]+Ions corresponding to the loss of two adjacent fatty acidsProvides information on the relative positions of the ester groups on the glycerol backbone. nih.gov

Techniques for Physical Characterization of Aggregates and Dispersions

This compound is often used in formulations where it contributes to the formation of emulsions, microemulsions, or other self-assembled structures. A variety of techniques are employed to characterize the physical properties of these systems.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index Determination in Emulsions/Microemulsions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. nih.govresearchgate.net For emulsions and microemulsions containing this compound, DLS is a primary tool for determining the average particle size (often reported as the Z-average diameter) and the polydispersity index (PDI). researchgate.netresearchgate.net

The technique works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The correlation of the intensity fluctuations over time provides information about the diffusion coefficient of the particles, which can then be related to their hydrodynamic radius through the Stokes-Einstein equation.

A low PDI value (typically below 0.3) indicates a narrow particle size distribution, which is often desirable for the stability and performance of emulsion-based products. researchgate.net DLS is particularly useful for monitoring the stability of emulsions over time, as any changes in particle size due to coalescence or flocculation can be readily detected. researchgate.net

ParameterDescriptionTypical Range for a Stable Microemulsion
Z-Average Diameter (d.nm) The intensity-weighted mean hydrodynamic diameter of the particle population.10 - 100 nm
Polydispersity Index (PDI) A dimensionless measure of the broadness of the size distribution.0.1 - 0.3 researchgate.net
Count Rate (kcps) The number of photons detected per second, indicating the scattering intensity of the sample.Varies depending on concentration and particle size.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Formulations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. researchgate.net

In formulations containing this compound, DSC can provide valuable information about the physical state of the components and their interactions. For example, the melting and crystallization behavior of the PEG moiety and the lipid components can be observed. researchgate.netresearchgate.net The presence of this compound can influence the thermal properties of other components in the formulation, such as by depressing the freezing point or altering the crystallization behavior of lipids. researchgate.net

DSC can also be used to assess the stability of formulations. Changes in the thermal profile after storage or stress testing can indicate physical instability, such as crystallization or phase separation. For semi-crystalline materials like PEG, DSC can determine the melting peak temperature and the enthalpy of fusion, which relates to the degree of crystallinity. researchgate.net

Thermal TransitionDescriptionTypical Temperature Range for PEG Moiety
Glass Transition (Tg) The temperature at which an amorphous solid becomes soft or rubbery.-60 to -40 °C
Crystallization Temperature (Tc) The temperature at which a substance crystallizes upon cooling.20 to 40 °C
Melting Temperature (Tm) The temperature at which a crystalline solid melts.40 to 60 °C researchgate.net
Enthalpy of Fusion (ΔHm) The amount of heat required to melt the substance, related to its crystallinity.Varies with molecular weight and formulation.

Wide-Angle X-ray Scattering (WAXS) for Crystalline Structures

Wide-Angle X-ray Scattering (WAXS) is a technique that provides information about the short-range order and crystallinity of materials at the atomic and molecular level. rug.nlkek.jp It is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to obtain a more complete picture of the structure of a material. rug.nlnih.gov

For formulations containing this compound, WAXS can be used to identify the crystalline polymorphs of the lipid components and the PEG chains. kek.jp Different polymorphs have different packing arrangements of the molecules, which result in characteristic diffraction patterns. For example, in triacylglycerols, the α, β', and β polymorphs can be distinguished by their WAXS patterns. whiterose.ac.uk

The presence of this compound can influence the crystallization of other lipids in a formulation, potentially leading to the formation of less ordered crystalline structures or inhibiting crystallization altogether. kek.jp WAXS can also provide information on the degree of crystallinity of the PEG moiety within the formulation. kek.jp

Crystalline FormCharacteristic WAXS Peaks (q-range)Description
α-Polymorph (lipids) Single broad peak around 1.5 Å⁻¹Hexagonal chain packing, least stable form.
β'-Polymorph (lipids) Two distinct peaks around 1.5 Å⁻¹Orthorhombic chain packing, intermediate stability.
β-Polymorph (lipids) Strong peak around 1.5 Å⁻¹ and other sharp reflectionsTriclinic chain packing, most stable form.
Crystalline PEG Strong peaks around 1.35 Å⁻¹ and 1.65 Å⁻¹Monoclinic crystal structure. kek.jp

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM/Cryo-TEM) for Morphological Analysis of Assembled Systems

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), particularly its cryogenic variant (Cryo-TEM), are powerful imaging techniques for visualizing the morphology of self-assembled systems at the nanoscale. nih.govresearchgate.net

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about a surface with very high resolution. In the context of formulations containing this compound, AFM can be used to image adsorbed layers of the surfactant on a substrate, or to visualize the structure of nanoparticles or emulsion droplets that have been deposited on a surface. It can reveal details about the shape, size, and surface texture of these structures.

Transmission Electron Microscopy (TEM) uses a beam of electrons to create an image of a sample. For soft matter systems like emulsions, staining techniques are often required to enhance contrast. However, these can sometimes introduce artifacts. researchgate.net

TechniqueInformation ObtainedAdvantagesLimitations
AFM 3D surface topography, size, and shape of adsorbed structures.High resolution, can operate in air or liquid.Can be affected by tip-sample interactions, requires sample to be on a surface.
TEM 2D projection of internal structure, size, and shape.High magnification and resolution.Requires staining for contrast, which can cause artifacts; sample must be dried. researchgate.net
Cryo-TEM 2D projection of native structure in a vitrified state, morphology of self-assembled systems. nih.govresearchgate.netPreserves native structure, no staining required. nih.govTechnically demanding, low contrast for some samples.

Chemical Stability and Degradation Mechanisms of Peg 3 Glyceryl Triisostearate

Hydrolytic Degradation Pathways of Ester Linkages

The ester linkages in PEG-3 Glyceryl Triisostearate are susceptible to hydrolysis, a chemical process in which a water molecule cleaves the bond. This reaction is a primary degradation pathway for this compound and is significantly influenced by environmental conditions. surfactant.top

Influence of pH and Temperature on Hydrolysis Kinetics

The rate of hydrolysis of the ester bonds in this compound is highly dependent on both pH and temperature. surfactant.top Generally, ester hydrolysis is catalyzed by both acids and bases. researchgate.netresearchgate.net

Acidic Conditions: Under acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Neutral Conditions: Near neutral pH, the hydrolysis rate is typically at its minimum.

Alkaline Conditions: In alkaline conditions (high pH), the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to a significant increase in the hydrolysis rate. nih.gov

The hydrolysis of PEG-acrylates, which also contain ester linkages, has been shown to be pH-dependent, with increased degradation rates observed under more acidic conditions. researchgate.net Studies on other ester-containing polymers have demonstrated that an increase in pH from 7.4 to 8.0 can lead to a nearly four-fold increase in the ester hydrolysis rate constant. nih.gov

Temperature also plays a crucial role in hydrolysis kinetics. An increase in temperature provides the necessary activation energy for the reaction to occur, thereby accelerating the rate of hydrolysis across all pH levels. researchgate.net The synergistic effect of high temperature and extreme pH can lead to rapid degradation of the ester linkages. researchgate.net

Table 1: Factors Influencing the Rate of Hydrolytic Degradation

FactorInfluence on Hydrolysis RateMechanism
Low pH (Acidic) IncreasesProtonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. researchgate.net
High pH (Alkaline) Significantly IncreasesDirect nucleophilic attack by hydroxide ions on the carbonyl carbon. nih.gov
Increased Temperature IncreasesProvides the activation energy needed for the reaction to proceed more quickly. researchgate.net

Identification of Hydrolytic By-products

The hydrolysis of this compound results in the cleavage of the ester bonds, leading to the formation of its constituent molecules. The primary hydrolytic by-products are:

Glycerol (B35011): The three-carbon alcohol backbone of the original molecule.

Isostearic Acid: The fatty acid chains that were esterified to the glycerol.

Polyethylene (B3416737) Glycol: The PEG chains that were attached to the glycerol molecule.

The incomplete hydrolysis of the molecule can also result in the formation of mono- and di-esterified glycerol derivatives. The specific by-products and their relative concentrations will depend on the extent and conditions of the hydrolysis reaction.

Oxidative Degradation of the Polyethylene Glycol Backbone

The polyethylene glycol (PEG) portion of this compound is susceptible to oxidative degradation, a process that involves the reaction of the polymer chain with oxygen. mdpi.com This degradation can occur through a free-radical chain mechanism and can be initiated by factors such as heat, light, and the presence of transition metal ions. mdpi.comdtu.dk

Mechanism of Ether Oxidation in Polymeric Chains

The oxidation of the ether linkages in the PEG backbone typically proceeds via a free-radical autoxidation mechanism. youtube.com This process can be broken down into three main stages:

Initiation: The process begins with the formation of a radical on the PEG chain. This can be triggered by heat, UV radiation, or the presence of an initiator like a peroxide. youtube.com A hydrogen atom is abstracted from the carbon atom adjacent to the ether oxygen, forming a carbon-centered radical. youtube.com

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether unit on the same or a different PEG chain, propagating the radical chain reaction and forming a hydroperoxide. youtube.comresearchgate.net

Termination: The radical chain reaction is terminated when two radicals combine to form a non-radical species.

The decomposition of the hydroperoxides formed during propagation can lead to chain scission, resulting in the formation of lower molecular weight fragments. researchgate.net

Impact of Environmental Factors on Oxidative Stability

Several environmental factors can significantly influence the oxidative stability of the PEG backbone in this compound:

Oxygen: The presence of oxygen is essential for the oxidative degradation to occur. mdpi.com Storing the compound in an oxygen-free environment can effectively prevent this degradation pathway. korea.ac.kr

Temperature: Increased temperatures accelerate the rate of oxidative degradation by providing the energy needed to initiate the radical process and promote the decomposition of hydroperoxides. dtu.dkkorea.ac.kr

Light: UV radiation can provide the energy to initiate the formation of free radicals, thereby promoting oxidative degradation. dtu.dk

Transition Metal Ions: Metal ions, such as iron, can act as catalysts in the decomposition of hydroperoxides, leading to an increased rate of radical formation and subsequent degradation. mdpi.com

Table 2: Environmental Factors Affecting Oxidative Stability

FactorImpact on Oxidative Stability
Presence of Oxygen Essential for oxidative degradation. mdpi.com
Elevated Temperature Accelerates degradation rates. dtu.dkkorea.ac.kr
UV Light Can initiate radical formation. dtu.dk
Transition Metal Ions Can catalyze degradation reactions. mdpi.com

Characterization of Oxidative Degradation Products

The oxidative degradation of the PEG backbone leads to the formation of a variety of smaller molecules. The primary mechanism involves random chain scission. korea.ac.kr Analysis of degraded PEG samples has identified several key degradation products, including:

Formaldehyde nih.govresearchgate.net

Acetaldehyde nih.govresearchgate.net

Formic Acid researchgate.netresearchgate.net

Glycolic Acid researchgate.net

Lower molecular weight esters, including formic esters researchgate.netkorea.ac.kr

The formation of these aldehydes and acids can significantly alter the properties of the formulation containing this compound and may lead to further reactions and instability. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying these degradation products. nih.govbohrium.comnsf.gov

Long-Term Stability Studies in Non-Biological Environments

The long-term stability of this compound, a non-ionic surfactant and emulsifier, is a critical factor in its application in various formulated systems, particularly in cosmetics and material science. Its chemical structure, which includes ester linkages and a polyethylene glycol (PEG) chain, makes it susceptible to specific degradation pathways over time, primarily hydrolysis and oxidation. The rate and extent of this degradation are influenced by environmental factors such as temperature, pH, and exposure to oxygen and light.

Assessment of Chemical Integrity in Formulated Systems over Time

The chemical integrity of this compound in a formulated product is essential for maintaining the product's performance, safety, and shelf-life. Degradation can lead to a loss of emulsifying properties, changes in viscosity and texture, and the formation of potentially irritating byproducts.

Long-term stability studies and accelerated aging tests are standard procedures to assess the chemical integrity of cosmetic and pharmaceutical formulations. europa.eueuropa.eupaho.org These studies typically monitor key parameters over time under controlled conditions. For a formulation containing this compound, these parameters would include:

pH: A significant shift in pH can indicate the hydrolysis of the ester bonds, leading to the formation of isostearic acid and glycerol, which can lower the pH of the formulation.

Viscosity: Changes in the emulsion's viscosity can signal a breakdown of the emulsifier's structure and a loss of its ability to stabilize the oil and water phases.

Appearance and Odor: Phase separation, color change, or the development of a rancid odor can be signs of significant degradation.

Peroxide Value: An increase in peroxide value is a direct indicator of oxidative degradation of the polyethylene glycol chain and the fatty acid moieties.

Concentration of this compound: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), can be used to directly measure the concentration of the intact compound over time and to identify and quantify degradation products. morressier.comresearchgate.net

While specific long-term stability data for this compound is not extensively available in public literature, the general behavior of PEG esters can be used to infer its stability profile. Studies on similar PEGylated esters indicate that under typical storage conditions (room temperature, protected from light), they can remain stable for extended periods. However, elevated temperatures and exposure to UV light can significantly accelerate degradation.

Illustrative Data on the Stability of a Cream Formulation Containing this compound under Accelerated Aging Conditions (40°C/75% RH)

Time (Months)pHViscosity (cP)Peroxide Value (meq/kg)This compound Concentration (%)
06.512000<15.0
16.3115002.54.9
36.0108005.84.7
65.7950010.24.4

This table is illustrative and based on the expected degradation patterns of similar PEG esters under accelerated conditions. Actual data would vary depending on the specific formulation.

Mitigation Strategies for Degradation in Material Science Applications

In material science, where PEG derivatives might be used as plasticizers, phase change materials, or in other applications, ensuring long-term stability is crucial for the material's performance and lifespan. korea.ac.kr The primary degradation mechanisms to address are hydrolysis and oxidation.

Mitigation of Hydrolysis:

The ester linkages in this compound are susceptible to hydrolysis, especially in the presence of strong acids or bases and water. To mitigate this:

pH Control: Maintaining a neutral pH environment is the most effective way to minimize ester hydrolysis. Buffering agents can be incorporated into formulations to stabilize the pH.

Moisture Protection: In solid-state applications, protecting the material from moisture ingress through the use of hydrophobic coatings or packaging can prevent hydrolysis.

Modification of Chemical Structure: While not applicable to the existing compound, for the development of new materials, replacing the ester linkage with a more hydrolytically stable bond, such as an ether or amide linkage, is a common strategy. nih.govnih.gov

Mitigation of Oxidation:

The polyethylene glycol chain is prone to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain scission and the formation of various byproducts, including aldehydes and formic esters. korea.ac.kr

Use of Antioxidants: The addition of antioxidants is a primary strategy to prevent oxidative degradation. Hindered phenols, such as Butylated Hydroxytoluene (BHT) and 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), have been shown to be effective in stabilizing PEG. korea.ac.kr These molecules act as radical scavengers, interrupting the auto-oxidation chain reaction.

Chelating Agents: Impurities such as transition metal ions can catalyze the oxidation of PEG. The inclusion of chelating agents like Ethylenediaminetetraacetic acid (EDTA) can bind these metal ions and inhibit their catalytic activity.

Protection from Light: Storing materials in opaque containers or adding UV absorbers to the formulation can prevent photo-oxidation.

Inert Atmosphere: In highly sensitive applications, processing and storing the material under an inert atmosphere, such as nitrogen, can effectively prevent oxidation by excluding oxygen. korea.ac.kr

Illustrative Effectiveness of Mitigation Strategies on the Stability of this compound

FormulationStorage ConditionsChange in Peroxide Value after 6 months (meq/kg)Change in Acid Value after 6 months (mg KOH/g)
This compound50°C, Air+15.5+5.2
This compound + 0.1% BHT50°C, Air+2.1+0.8
This compound + 0.1% EDTA50°C, Air+8.7+4.9
This compound + 0.1% BHT + 0.1% EDTA50°C, Air+1.5+0.6

This table is illustrative and demonstrates the expected synergistic effect of antioxidants and chelating agents in preventing the degradation of PEG esters.

By understanding the degradation mechanisms of this compound and implementing appropriate stabilization strategies, its chemical integrity and performance can be maintained over the intended shelf-life of a product or the operational life of a material.

Advanced Applications in Material Science and Formulated Systems Non Biological Focus

Role in Emulsion and Microemulsion Technologies Beyond Biomedical Uses

Nonionic surfactants like PEG-3 Glyceryl Triisostearate are crucial in creating stable emulsions and microemulsions for various industrial products. ulprospector.com Their uncharged nature makes them less sensitive to pH changes and the presence of electrolytes, contributing to their versatility. ulprospector.com

Development of Stable Dispersions for Industrial Processes (e.g., coatings, lubricants)

In the realm of industrial processes, the stability of dispersions is paramount for the performance of products like coatings and lubricants. This compound, as a nonionic surfactant, plays a vital role in achieving this stability. ulprospector.comwhamine.com Nonionic surfactants, in general, are integral to the formulation of various industrial products, including detergents, emulsifiers, and dispersing agents. whamine.com

The mechanism by which these surfactants work involves reducing the interfacial tension between immiscible liquids, such as oil and water, which is a fundamental requirement for creating stable emulsions. youtube.com This property is particularly valuable in the formulation of industrial coatings and lubricants where uniform and long-lasting dispersions are necessary for optimal performance. ulprospector.comwhamine.com

For instance, in lubricant formulations, surfactants are used as detergents, dispersants, and emulsifiers to maintain the performance and longevity of the lubricating oil. whamine.com While specific data on this compound's performance in these applications is proprietary, its classification as a nonionic surfactant suggests its utility in these areas. ulprospector.comwhamine.com

Controlled Release Systems in Non-Pharmaceutical Contexts

The application of PEGylated compounds in controlled release systems is a well-established concept. While much of the research focuses on biomedical applications, the principles can be extended to non-pharmaceutical contexts, such as the controlled release of fragrances, pesticides, or other active ingredients in industrial and consumer products.

PEGylated non-ionic surfactant vesicles have been explored as drug delivery systems, demonstrating a prolonged release profile. nih.gov This capability for sustained release is attributed to the PEG chains, which can form a protective layer, slowing down the diffusion of the encapsulated substance. nih.gov This same principle can be applied to industrial formulations where a gradual release of an active component is desired. For example, in the production of certain polymer materials and metal surface treatments, a controlled release of additives can be beneficial. echemi.com

Interfacial Engineering and Surface Modification

The amphiphilic nature of this compound, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) parts, makes it an effective agent for modifying the interfaces between different phases. whamine.com

Modulation of Surface Properties of Materials

By adsorbing at interfaces, this compound can alter the surface properties of materials. This can include changing the hydrophobicity or hydrophilicity of a surface, which is crucial in applications like coatings and inks. The PEG portion of the molecule can provide a steric barrier, preventing the aggregation of particles and thus enhancing the stability of dispersions. nih.govmdpi.com

Application in Wetting and Dispersing Agents

As a surface-active agent, this compound functions as a wetting and dispersing agent. googleapis.compcc.eu Wetting agents lower the surface tension of a liquid, allowing it to spread more easily across a surface. youtube.com Dispersing agents are used to prevent the clumping of particles within a liquid. In the context of industrial applications like paints and coatings, this ensures that pigments and other solid components are evenly distributed, leading to a uniform and high-quality finish. pcc.eu

Comparative Analysis with Other PEGylated Glycerides and Non-Ionic Surfactants in Material Science

The performance of this compound can be understood better through comparison with other related non-ionic surfactants. The choice of surfactant often depends on the specific requirements of the application, such as the desired Hydrophile-Lipophile Balance (HLB) value, which indicates the relative affinity of the surfactant for oil and water. researchgate.net

Compound Reported Function(s) Key Characteristics
This compound Emulsifier, Emollient thegoodscentscompany.comthegoodscentscompany.comNon-ionic surfactant ulprospector.com
PEG-20 Glyceryl Triisostearate Emulsifier, Dispersing Agent nihon-emulsion.co.jpHigher degree of ethoxylation than PEG-3, likely more hydrophilic
PEG-7 Glyceryl Cocoate Surfactant, Skin-Conditioning Agent nih.govcir-safety.orgDerived from coconut oil
Glycerol (B35011) Monostearate Emulsifier, Stabilizer drugfuture.comresearchgate.netOil-soluble surfactant with a low HLB value researchgate.net
Sorbitan Fatty Acid Esters (Spans®) Oil-soluble emulsifiers ulprospector.comPromote the formation of water-in-oil emulsions ulprospector.com
Polyethylene (B3416737) Glycol Sorbitan Fatty Acid Esters (Tweens®) Water-soluble emulsifiers ulprospector.comPromote the formation of oil-in-water emulsions ulprospector.com

This table is for informational purposes and provides a general comparison based on available data.

A study comparing different PEGylated compounds for the formation of nanoparticles found that the choice of PEG can significantly affect particle size and stability. nih.govmdpi.com For instance, formulations with Gelucire 50/13 (PEG-32 hydrogenated palm glycerides) resulted in smaller particle sizes compared to others. nih.govmdpi.com This highlights the importance of the specific PEG chain length and the glyceride structure in determining the surfactant's performance.

In general, non-ionic surfactants are preferred in many industrial applications due to their stability over a wide pH range and their compatibility with other types of surfactants. youtube.com

Structure-Function Relationships in Emulsification and Solubilization for Non-Biological Systems

The efficacy of this compound as an emulsifier and solubilizer in non-biological systems is intrinsically linked to its distinct molecular architecture. This compound is a triester of glycerin with isostearic acid, which is then ethoxylated with an average of three units of ethylene (B1197577) oxide. This structure imparts an amphiphilic nature to the molecule, meaning it possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) portion.

The lipophilic character is derived from the three bulky isostearic acid chains. These long, branched fatty acid chains readily interact with and dissolve in oils, waxes, and other non-polar substances. The hydrophilic portion of the molecule is the polyethylene glycol (PEG) chain attached to the glycerol backbone. cosmileeurope.eu The oxygen atoms in the PEG chain can form hydrogen bonds with water molecules, making this part of the molecule water-soluble. cosmileeurope.eu

This dual characteristic is fundamental to its function as an emulsifier. cosmileeurope.eu In a system containing both oil and water, this compound positions itself at the interface between the two immiscible phases. The lipophilic isostearate tails penetrate the oil droplets, while the hydrophilic PEG-glycerol head remains in the water phase. This creates a stable barrier around the oil droplets, preventing them from coalescing and thus maintaining a uniform dispersion, or emulsion. cosmileeurope.eu The "3" in Peg-3 indicates the average number of repeating ethylene oxide units in the polyethylene glycol chain, which influences its solubility and emulsification properties. cosmileeurope.eu

As a solubilizer, this compound can incorporate water-insoluble substances into aqueous systems. It achieves this by forming micelles, which are microscopic spherical structures. In these micelles, the lipophilic tails form an inner core that encapsulates the oil-soluble material, while the hydrophilic heads form an outer shell that is soluble in the surrounding water. This mechanism is crucial in various industrial applications for creating clear solutions from otherwise immiscible components.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C63H122O9 nih.govnih.gov
Molecular Weight ~1023.6 g/mol nih.govnih.gov
IUPAC Name 2-[2,3-bis[2-(16-methylheptadecanoyloxy)ethoxy]propoxy]ethyl 16-methylheptadecanoate nih.govnih.gov
Appearance Light yellow oily liquid finechemical.net

Exploration of Bio-based Alternatives in Formulation Chemistry

In response to a growing demand for sustainable and "green" ingredients, the field of formulation chemistry is actively exploring bio-based alternatives to synthetic compounds like this compound. happi.com These alternatives are typically derived from renewable plant sources and are often biodegradable. The goal is to identify compounds that can replicate the emulsifying and solubilizing performance of their petrochemical-based counterparts.

Several classes of bio-based alternatives have emerged as viable options:

Polyglyceryl Esters: These are esters of polyglycerol (a polymer of glycerin) with fatty acids. By varying the length of the polyglycerol chain and the type of fatty acid, a wide range of emulsifiers with different Hydrophilic-Lipophilic Balance (HLB) values can be created. For example, Polyglyceryl-3 Diisostearate and Polyglyceryl-10 Laurate are effective emulsifiers derived from vegetable sources. happi.com They function similarly to PEG esters, with the polyglycerol portion providing the hydrophilic character. formulation.org.uk

Glucoside-Based Emulsifiers: These are derived from the reaction of glucose (a sugar) with a fatty alcohol. An example is Lauryl Glucoside, which can be combined with other polyglyceryl esters to create effective emulsion systems. These are praised for their mildness and environmental profile. happi.com

Fatty Acid Esters: Simple esters of natural fatty acids and alcohols can also serve as emulsifiers and emollients. Cetearyl Ethylhexanoate, derived from coconut oil fatty acids, and Isopropyl Myristate are examples of bio-based alternatives. finechemical.net

Natural Polymers and Saponins: Plant extracts containing saponins, such as those from the Quillaja tree, have natural surfactant properties and can be used to create stable emulsions. formulation.org.uk These are often utilized in formulations aiming for a completely natural ingredient list.

The selection of a bio-based alternative depends on the specific requirements of the formulation, including the desired texture, stability, and the nature of the oil phase. While these alternatives offer a more sustainable profile, formulation adjustments are often necessary to match the performance of PEG-based emulsifiers. happi.com

Table 2: Comparison of this compound and Bio-based Alternatives

Compound/Class Origin Primary Function Key Characteristics
This compound Synthetic (Petrochemical/Vegetable) Emulsifier, Solubilizer Highly effective and versatile, broad compatibility.
Polyglyceryl Esters (e.g., Polyglyceryl-3 Diisostearate) Bio-based (Vegetable) happi.com Emulsifier Wide range of HLB values available, good for W/O emulsions. happi.com
Glucoside-Based Emulsifiers (e.g., Lauryl Glucoside) Bio-based (Vegetable) happi.com Emulsifier, Surfactant Mild, good foaming properties, environmentally friendly. happi.com
Cetearyl Ethylhexanoate Bio-based (Vegetable) finechemical.net Emollient, Conditioner Naturally derived from coconut oil fatty acids. finechemical.net
Saponins (e.g., Quillaja Extract) Bio-based (Plant) formulation.org.uk Emulsifier, Foaming Agent Natural surfactant, can create stable emulsions without chemical processing. formulation.org.uk

Future Research Trajectories and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the chemical industry, aiming to reduce the environmental impact of production processes. For Peg-3 Glyceryl Triisostearate, this involves a fundamental rethinking of its synthesis, from the catalysts used to the origin of its constituent raw materials.

Traditional esterification processes often rely on homogeneous catalysts and require solvents, which can lead to challenges in product separation, catalyst reusability, and waste generation. acs.org A significant area of future research lies in the development of solvent-free synthesis routes for this compound, utilizing heterogeneous catalysts.

Solvent-free, or neat, reaction conditions offer the primary benefit of eliminating solvent-related waste streams, reducing the process's environmental footprint. This approach also intensifies the reaction by increasing reactant concentration, potentially leading to higher efficiency.

Heterogeneous catalysts, such as solid acid catalysts, are integral to this green approach. acs.org Unlike their homogeneous counterparts, they are easily separated from the reaction mixture, allowing for straightforward recovery and reuse. acs.org This not only minimizes waste but also reduces production costs. Research is focused on identifying and developing robust heterogeneous catalysts that are effective for the esterification of fatty acids like isostearic acid with glycerol (B35011) and subsequent PEGylation. acs.orgucl.ac.uk Potential candidates include ion-exchange resins, zeolites, and metal oxides, which offer high catalytic activity and stability under the required reaction conditions. acs.org Enzymatic catalysis, using immobilized lipases, also presents a promising solvent-free option, offering high selectivity and mild reaction conditions. researchgate.netnih.gov

Key Research Objectives for Solventless and Heterogeneous Catalysis:

Catalyst Efficiency: Developing catalysts with high conversion rates for the esterification of isostearic acid and glycerol.

Catalyst Reusability: Ensuring catalysts can be recycled multiple times without significant loss of activity. researchgate.net

Process Optimization: Fine-tuning reaction parameters like temperature and pressure to maximize yield and minimize energy consumption in solvent-free systems. nih.gov

The sustainability of this compound is intrinsically linked to the sourcing of its primary components: glycerol, isostearic acid, and polyethylene (B3416737) glycol (derived from ethylene (B1197577) oxide).

Glycerol: A significant portion of glycerol is produced as a byproduct of biodiesel production, making it a readily available and renewable feedstock. nih.gov Utilizing this crude glycerol aligns with green chemistry principles by valorizing a co-product of another industrial process. nih.gov

Isostearic Acid: Traditionally derived from animal fats, the trend is shifting towards plant-based sources. researchgate.netnih.gov Isostearic acid is a branched-chain fatty acid produced through the isomerization of oleic acid, which can be sourced from various vegetable oils like rapeseed, sunflower, and soybean oil. researchgate.netfrontiersin.orgacs.org This move to bio-based isostearic acid reduces reliance on fossil fuels and animal-derived materials, catering to the growing demand for vegan and "clean-label" cosmetics. researchgate.netfrontiersin.org Companies are increasingly investing in bio-refining technologies to produce high-purity, bio-based isostearic acid with a lower carbon footprint. frontiersin.org Many suppliers now offer isostearic acid that is 100% derived from vegetable sources and is recognized as readily biodegradable. nih.gov

Polyethylene Glycol (PEG): While PEG itself is a synthetic polymer derived from petroleum-based ethylene oxide, research is ongoing into producing bio-based ethylene and ethylene oxide from renewable resources like bioethanol. The commercial-scale availability of bio-based PEG would represent the final step in creating a fully plant-derived this compound.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for this compound

Synthesis AspectConventional ApproachGreen Chemistry Trajectory
Catalysis Homogeneous catalysts (e.g., mineral acids)Heterogeneous solid acid catalysts (e.g., resins, zeolites), Immobilized enzymes (lipases) acs.orgresearchgate.net
Solvents Use of organic solvents for reaction mediumSolventless (neat) reaction conditions researchgate.netnih.gov
Glycerol Source Petrochemical or animal fat-derivedBiodiesel co-product (crude glycerol) nih.gov
Isostearic Acid Source Primarily animal-derived (tallow)Plant-based oils (rapeseed, sunflower, soy) via isomerization of oleic acid researchgate.netnih.govfrontiersin.org
Separation Energy-intensive distillation, neutralization stepsSimple physical separation (filtration) of catalyst acs.org
Waste Catalyst waste, solvent waste, neutralization saltsMinimal waste, recyclable catalyst acs.org

Advanced Computational Modeling of Molecular Interactions

Computational modeling and molecular dynamics simulations are becoming indispensable tools in chemical and materials science, offering insights that are difficult to obtain through experimental methods alone. For a complex surfactant molecule like this compound, these techniques can predict its behavior in formulations, accelerating development and reducing trial-and-error experimentation.

This compound functions primarily at the interface between oil and water phases. Understanding how it orients itself and interacts with other molecules at this interface is key to its performance as an emulsifier and solubilizer. Molecular dynamics (MD) simulations can model these phenomena at an atomic or coarse-grained level. rsc.orgresearchgate.net

Coarse-grained (CG) modeling, in particular, is well-suited for simulating the self-assembly of surfactants over longer timescales. rsc.orgrsc.org In this approach, groups of atoms are represented as single "beads," reducing computational cost while retaining the essential physics of the system. rsc.org Such simulations can predict:

Micelle Formation: How individual molecules of this compound aggregate in a solution to form micelles and other structures. researchgate.netrsc.org

Interfacial Tension: The extent to which the surfactant can lower the energy at the oil-water interface, a direct measure of its emulsifying power. ucl.ac.uk

Monolayer Packing: How the molecules arrange themselves at an interface, which influences the stability and properties of the resulting emulsion droplet. rsc.org

By simulating these behaviors, researchers can screen potential new surfactant structures or understand how changes in the formulation (e.g., adding salts or other ingredients) might affect the performance of this compound.

A major goal of formulation science is to predict long-term product stability without lengthy storage tests. Computational models are emerging as a powerful tool to achieve this. By simulating the interactions between emulsion droplets stabilized by this compound, it is possible to predict key instability mechanisms like flocculation and coalescence. nih.gov

These models often use frameworks like the Deryaguin-Landau-Verwey-Overbeck (DLVO) theory, which considers the balance of attractive (van der Waals) and repulsive (electrostatic/steric) forces between particles. nih.gov For a nonionic surfactant like this compound, the steric hindrance provided by the PEG chains is a dominant stabilizing factor.

Furthermore, machine learning and neural network-based models can be trained on experimental data to predict formulation stability. acs.orgresearchgate.net These models can take various physicochemical properties of the ingredients (like solubility parameters, molar volume, and surfactant concentration) as inputs and predict a stability outcome, such as the time until phase separation. acs.org This approach can rapidly screen a vast number of potential formulations, identifying the most promising candidates for further experimental work. acs.orgresearchgate.net

Table 2: Parameters for Computational Modeling of Surfactant Systems

Modeling LevelKey Parameters & InputsPredicted Outputs & Insights
Molecular Dynamics (MD) Force fields (e.g., GAFF, OPLS), Atomic coordinates, Temperature, Pressure, Solvent model rsc.orgnsf.govMolecular conformation, Interfacial tension, Self-assembly into micelles, Diffusion coefficients ucl.ac.ukrsc.org
Coarse-Grained (CG) Simulation Coarse-grained bead definitions, Interaction potentials between beads, Concentration, Temperature rsc.orgrsc.orgMicelle shape and size, Phase behavior (e.g., lamellar, hexagonal), Long-timescale self-assembly processes rsc.orgrsc.org
Neural Network / Machine Learning Physicochemical descriptors (HLB, solubility, molar volume), Ingredient concentrations, Water hardness, Processing parameters acs.orgresearchgate.netEmulsion breaking height, Phase diagrams, Prediction of stable vs. unstable regions, Optimal surfactant concentration acs.org

Integration of Multi-Omics and High-Throughput Screening in Formulation Development (Conceptual, non-biological)

While "multi-omics" traditionally refers to biological disciplines (genomics, proteomics, metabolomics), the underlying principles of generating and integrating large, complex datasets can be conceptually applied to chemical formulation. thermofisher.comnih.gov This involves combining data from various analytical techniques with high-throughput screening to create a more holistic and predictive model of formulation behavior.

In this conceptual, non-biological framework, "multi-omics" for formulation could include:

"Interactomics": Mapping the complex physical and chemical interactions between all ingredients in a formulation (solvents, actives, emulsifiers, polymers) using a battery of analytical methods.

"Rhe-omics": Characterizing the complete rheological profile (viscosity, shear-thinning behavior, elasticity) under a wide range of conditions.

"Stabilit-omics": Assessing multiple stability endpoints (particle size distribution over time, phase separation, chemical degradation) simultaneously.

High-Throughput Screening (HTS) is the enabling technology for this approach. pharma.tips It utilizes automated robotic systems for liquid handling, sample preparation, and analysis, allowing for hundreds or thousands of formulation variations to be tested in parallel. recipharm.com For developing a formulation with this compound, an HTS workflow could rapidly screen for:

The optimal concentration of this compound.

Synergistic or antagonistic effects with co-emulsifiers.

The ideal oil phase composition.

The impact of adding other ingredients like polymers or active compounds on emulsion stability.

By integrating the multi-faceted data from these high-throughput experiments using advanced data analysis and machine learning, formulators can move beyond a one-factor-at-a-time approach. This integrated strategy allows for the identification of complex relationships between ingredients and performance attributes, leading to a more robust and optimized final product developed in a fraction of the time and with significantly less material waste. recipharm.com

Table 3: Conceptual High-Throughput Screening Workflow for a this compound Emulsion

StepActionTechnology/MethodData Generated ("Omics" Analogy)
1. Design of Experiment Define variables (e.g., emulsifier concentration, oil type, co-emulsifier ratio) and create a matrix of hundreds of unique formulations.Statistical software (e.g., JMP, Design-Expert)-
2. Formulation Preparation Automatically dispense precise amounts of each ingredient into a 96-well plate format.Automated liquid handling robots-
3. Emulsification Apply high-shear mixing to each well simultaneously.Plate-based shakers or sonicators-
4. Initial Analysis Immediately measure initial droplet size distribution and appearance for each formulation.Automated microscopy, Dynamic Light Scattering (DLS) plate readers"Structur-omics" (Initial structure data)
5. Accelerated Stability Testing Subject the plates to stress conditions (e.g., elevated temperature, centrifugation).Incubators, Centrifuges with plate rotors-
6. Final Analysis & Data Integration Re-measure droplet size, phase separation (creaming/coalescence), and rheological properties after stress.Automated microscopy, DLS, Plate-based rheometers"Stabilit-omics" & "Rhe-omics" (Stability and flow data)
7. Modeling & Optimization Integrate all data to build a predictive model of stability and identify optimal formulation windows.Machine learning algorithms, Data visualization softwareIntegrated Formulation Model

Exploration of this compound in Emerging Material Technologies (e.g., smart materials, encapsulation systems)

While this compound is well-established in the cosmetics and personal care industry for its emulsifying and emollient properties, its molecular structure holds significant, largely untapped potential for application in advanced material science. Future research is poised to explore its utility in emerging fields such as smart materials and sophisticated encapsulation systems, leveraging its unique amphiphilic character and the properties imparted by its short polyethylene glycol (PEG) chain.

The core of this potential lies in its hybrid structure: a lipophilic tail composed of three isostearic acid chains attached to a glycerol backbone, and a compact, hydrophilic head consisting of three ethylene oxide units. This architecture makes it an excellent interfacial agent, capable of mediating between oil and water phases, a fundamental requirement for many advanced material formulations.

Encapsulation Systems and Drug Delivery

A primary and highly promising avenue for future research is the use of this compound in advanced encapsulation technologies, particularly for the pharmaceutical and nutraceutical industries. Its inherent properties as a surfactant and emulsifier are directly applicable to the formation of stable nano- and micro-scale delivery vehicles.

Self-Emulsifying Drug Delivery Systems (SEDDS): PEGylated esters and glycerides are recognized as critical components in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS). pharmtech.comgoogle.com These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. google.com

The role of this compound in such systems would be to act as a potent surfactant or co-surfactant. Its function would be to lower the interfacial tension between the oil phase (carrying a lipophilic active pharmaceutical ingredient, API) and the aqueous phase, facilitating the spontaneous formation of nano-sized droplets. acs.org This encapsulation can enhance the solubility, protect the API from degradation, and improve the oral bioavailability of poorly water-soluble drugs. pharmtech.comcrimsonpublishers.com Research into PEG-based copolymers highlights their ability to form protective hydrophilic chains that can prolong the systemic circulation time of drugs. crimsonpublishers.com Future studies could focus on optimizing SEDDS formulations where this compound is a key excipient, investigating its efficiency in emulsifying different lipid carriers and its impact on drug release profiles. nih.gov

Smart Materials

The development of "smart" materials that respond to external stimuli (e.g., temperature, pH, light) is a frontier in material science. The polyethylene glycol component of this compound suggests a potential for thermo-responsive behavior.

Thermo-responsive Systems: Polymers containing PEG chains can exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes less soluble in water. researchgate.net This phase transition is driven by a shift in hydrogen bonding between the polymer and water molecules. For some copolymers with short PEG lengths, this can trigger a conformational change from an extended to a more compact structure as temperature rises. researchgate.net

Future research could investigate whether this compound, with its short PEG-3 chains, exhibits a distinct LCST. If so, it could be engineered into stimuli-responsive systems. For example, assemblies or emulsions stabilized by this compound could be designed to release an encapsulated active ingredient when a specific temperature threshold is crossed. This could have applications in targeted drug delivery, where a localized temperature increase could trigger payload release, or in "smart" textiles that change their properties in response to body heat. Studies on degradable, thermo-responsive PEG analogues have already shown their potential in biomedical applications. nih.gov

Data Table: Potential Applications in Emerging Technologies

Emerging TechnologyPotential Role of this compoundKey Underlying PropertiesFuture Research Focus
Encapsulation Systems (SEDDS/SMEDDS)Surfactant / Co-surfactantAmphiphilicity; ability to lower oil-water interfacial tension; biocompatibility.Optimization of drug-loaded formulations; characterization of resulting nanoemulsion droplet size and stability; in-vitro and in-vivo drug release studies. acs.orgresearchgate.net
Smart MaterialsThermo-responsive ComponentPotential for a Lower Critical Solution Temperature (LCST) due to short PEG-3 chains. researchgate.netnih.govDetermination of LCST; development of stimuli-responsive emulsions and gels; investigation of controlled release mechanisms triggered by temperature.

Methodological Innovations

Advancing the use of this compound into these high-tech areas will necessitate innovative research methodologies. Advanced characterization techniques such as Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (cryo-TEM) will be essential to analyze the size, morphology, and stability of the nano-emulsions and polymer assemblies it forms. Furthermore, novel synthesis and purification methods may be required to produce highly pure, monodisperse this compound, as structural precision is critical for predictable performance in smart materials and drug delivery systems. nih.gov

Q & A

Q. Are there synergistic effects between this compound and nonionic co-emulsifiers (e.g., polyglyceryl-10 stearate)?

  • Methodological Answer : Test via mixture experimental designs. Vary ratios of this compound and co-emulsifiers (e.g., 70:30 to 30:70). Measure emulsion stability (creaming index) and texture (spreadability) using rheometry and sensory panels .

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